
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with a complex structure that includes bromine, hydroxyl, phenoxy, and isoquinoline groups
Méthodes De Préparation
The synthesis of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid butyl ester using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress.
Analyse Des Réactions Chimiques
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Applications De Recherche Scientifique
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: This compound shares a similar core structure but differs in the substituents on the isoquinoline ring and the ester group.
1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester: This compound is similar but has a methyl ester group instead of a butyl ester group.
Propriétés
Formule moléculaire |
C20H18BrNO4 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
butyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4/c1-2-3-11-25-20(24)17-18(23)15-10-9-14(12-16(15)19(21)22-17)26-13-7-5-4-6-8-13/h4-10,12,23H,2-3,11H2,1H3 |
Clé InChI |
OFPMIWJXLDOVTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



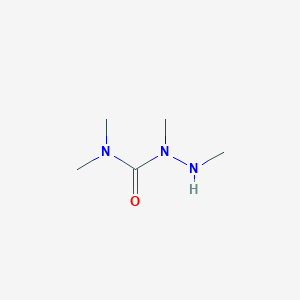
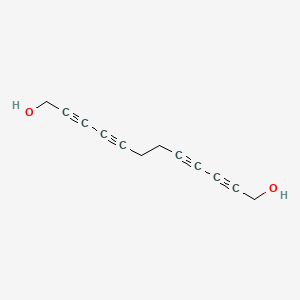
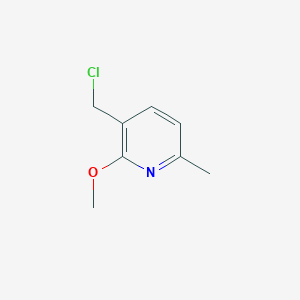
![(6-Bromo-benzo[b]thiophen-2-yl)-acetaldehyde](/img/structure/B8601933.png)
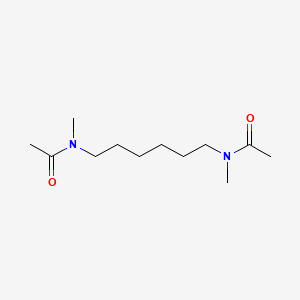
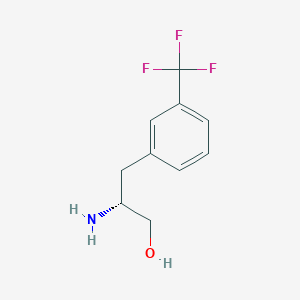
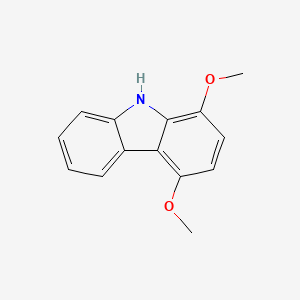
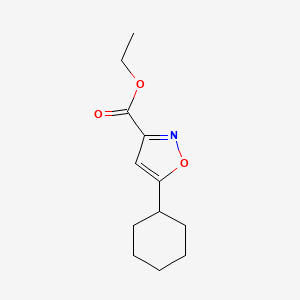
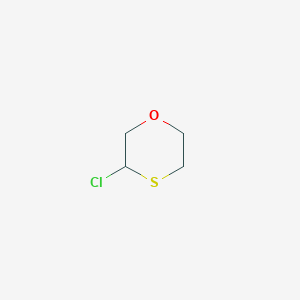


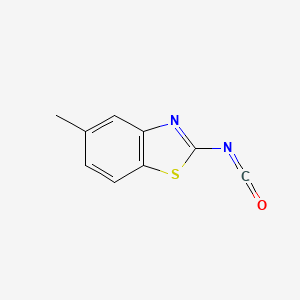
![2-methyl-N-[2-(methylthio)ethyl]-6-nitroaniline](/img/structure/B8602008.png)
